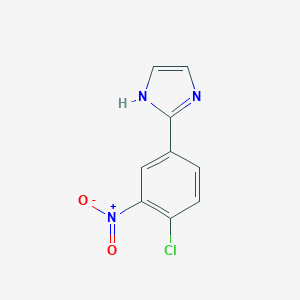
2-(4-chloro-3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrophenyl)-1H-imidazole is an organic compound that features both a nitro group and a chloro group attached to a phenyl ring, which is further connected to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole typically involves the nitration of 4-chloroaniline followed by cyclization with glyoxal and ammonium acetate. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and moderate heating for the cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(4-chloro-3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SNAr): This compound reacts with nucleophiles like azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol as a solvent, azide ions, and other nucleophiles.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
From Nucleophilic Substitution: Substituted imidazole derivatives.
From Reduction: 2-(4-chloro-3-aminophenyl)-1H-imidazole.
From Oxidation: Various oxidized imidazole derivatives.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular proteins involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
Uniqueness
2-(4-chloro-3-nitrophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
生物活性
2-(4-chloro-3-nitrophenyl)-1H-imidazole, also known by its CAS number 171875-00-6, is a compound belonging to the imidazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes available research findings on its biological activity, including case studies and data tables to illustrate its efficacy.
This compound is characterized by the presence of a nitrophenyl group, which contributes to its biological activity. The imidazole ring is known for its ability to interact with various biological targets, making it a significant structure in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the cylinder well diffusion method. The results indicated varying zones of inhibition, suggesting significant antibacterial potential.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 22 |
| Bacillus subtilis | 19 |
| Pseudomonas aeruginosa | 18 |
This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vivo studies showed that certain derivatives of imidazole compounds exhibited significant anti-inflammatory activity with minimal gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The percentage inhibition of inflammation ranged from 49.58% to 58.02%, indicating a promising therapeutic profile .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of imidazole and tested their antimicrobial activity. Among these, this compound demonstrated superior inhibition against E. coli and S. aureus, suggesting that modifications in the nitro group significantly enhance the compound's efficacy .
Case Study 2: Anti-inflammatory Effects
A comparative study involving multiple imidazole derivatives assessed their anti-inflammatory effects in animal models. The study found that specific modifications on the imidazole ring improved the anti-inflammatory response while reducing gastrointestinal side effects, indicating that structural alterations can lead to better therapeutic profiles .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This includes:
- Enzyme Inhibition : Compounds containing imidazole rings often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses and microbial defense mechanisms.
These interactions can lead to altered cellular functions, contributing to the observed biological activities.
特性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYKVCFKQQOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














